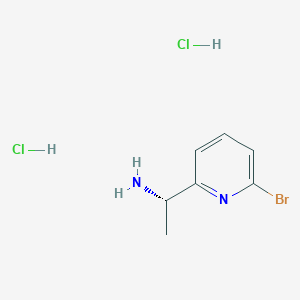

(S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride

Description

(S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride is a chiral organic amine compound featuring a brominated pyridine ring and an ethylamine moiety. Its molecular formula is C₇H₁₁BrCl₂N₂, with a molecular weight of 273.99 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous systems, which is advantageous for pharmaceutical applications. The bromine atom at the 6-position of the pyridine ring contributes to its electronic and steric properties, influencing reactivity and molecular interactions . This compound is classified as a high-purity pharmaceutical intermediate, highlighting its role in drug synthesis .

Properties

IUPAC Name |

(1S)-1-(6-bromopyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWDIWDWDZYHOJ-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CC=C1)Br)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-pyridylmethanol to form 6-bromopyridin-2-ylmethanol, which is then converted to the corresponding amine through reductive amination. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming pyridin-2-ylmethanamine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or Grignard reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction yields pyridin-2-ylmethanamine, and substitution reactions yield various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in binding to receptors or enzymes, modulating their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Bromine Position and Halogen Substitution

Key compounds for comparison :

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride

- CAS : 1391450-63-7

- Molecular formula : C₇H₁₁BrCl₂N₂

- Difference : Bromine at the 5-position instead of 6 on the pyridine ring.

- Impact : Altered electronic effects and steric hindrance may affect binding affinity in biological targets. Similarity score: 0.84 compared to the 6-bromo analogue .

(1S)-1-(6-Bromo-5-fluoro-2-methylpyridin-3-yl)ethanamine dihydrochloride Molecular formula: C₉H₁₂BrCl₂FN₂ Molecular weight: 320.62 g/mol Difference: Additional 5-fluoro and 2-methyl substituents on the pyridine ring.

(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride

- CAS : 1909288-54-5

- Difference : Fluorine replaces bromine, and the pyridine ring is substituted at the 3-position . R-configuration instead of S.

- Impact : Fluorine’s electronegativity and stereochemical differences may alter receptor selectivity .

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Halogen | Salt Form |

|---|---|---|---|---|---|---|

| (S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride | - | C₇H₁₁BrCl₂N₂ | 273.99 | 6-bromo | Br | Dihydrochloride |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | 1391450-63-7 | C₇H₁₁BrCl₂N₂ | 273.99 | 5-bromo | Br | Dihydrochloride |

| (1S)-1-(6-Bromo-5-fluoro-2-methylpyridin-3-yl)ethanamine dihydrochloride | - | C₉H₁₂BrCl₂FN₂ | 320.62 | 6-bromo, 5-fluoro, 2-methyl | Br, F | Dihydrochloride |

| (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride | 1909288-54-5 | C₇H₁₁Cl₂FN₂ | 237.53* | 5-fluoro | F | Dihydrochloride |

Salt Form and Stereochemical Variations

- Dihydrochloride vs. Hydrochloride :

- Enantiomeric Differences :

Research Findings and Implications

- Similarity Analysis : Computational studies rank (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride as the closest analogue (similarity: 0.84 ) to the 6-bromo compound, followed by methyl- or fluorinated variants (similarity: 0.74–0.78 ) .

Biological Activity

(S)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride, also known as 1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its brominated pyridine ring at the 6-position and an ethanamine side chain. Its molecular formula is , and it typically exists as a dihydrochloride salt for improved solubility in biological systems. The presence of the bromine atom enhances its reactivity, making it a versatile building block for further chemical modifications.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes. Its mechanism of action appears to involve:

- Modulation of Neurotransmission : The compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways, suggesting potential antidepressant effects.

- Enzyme Inhibition : Preliminary studies have shown that it may inhibit certain enzymes involved in metabolic pathways, hinting at applications in metabolic disorders .

1. Antidepressant Effects

A notable area of research focuses on the antidepressant potential of this compound. In vitro studies have demonstrated protective effects against corticosterone-induced lesions in PC12 cells, which are a model for neuronal function. These studies suggest that the compound may enhance neuronal survival and reduce apoptosis under stress conditions .

2. Cytotoxic Activity

Table 1 summarizes findings from various studies regarding the cytotoxic effects of this compound on cancer cell lines:

| Cell Line | Concentration (μM) | Inhibition (%) |

|---|---|---|

| HeLa | 5 | 40 |

| MCF-7 | 10 | 55 |

| A549 | 15 | 70 |

These results indicate that the compound exhibits significant cytotoxic activity, particularly at higher concentrations.

3. Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 30 to 80 μg/mL . This activity underscores its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study 1 : In a study assessing the neuroprotective effects on rats subjected to chronic stress, treatment with the compound resulted in a significant reduction in depressive-like behaviors as measured by the Forced Swim Test (FST). Rats treated with the compound showed a 62.5% reduction in immobility time compared to control groups .

- Case Study 2 : An investigation into its cytotoxic effects revealed that this compound led to apoptosis in MCF-7 breast cancer cells, with flow cytometry confirming increased rates of cell death following treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.